molecular formula C6H7NO4 B1178536 Nitrobenzooxipenone CAS No. 127283-63-0

Nitrobenzooxipenone

Cat. No. B1178536
CAS RN: 127283-63-0
InChI Key:
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Description

Nitrobenzooxipenone (NBX) is a synthetic compound with a molecular formula of C13H7NO4. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. NBX is widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe for studying biological processes.

Mechanism of Action

Nitrobenzooxipenone functions as a fluorescent probe by binding to specific biomolecules and emitting light when excited by a specific wavelength of light. The mechanism of action of Nitrobenzooxipenone is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to an acceptor molecule.
Biochemical and Physiological Effects:
Nitrobenzooxipenone has been shown to have a low toxicity profile and does not cause significant cellular damage. It has been used in a variety of cell types, including mammalian cells, yeast, and bacteria. Nitrobenzooxipenone has been shown to have a high affinity for certain proteins and has been used to study protein-protein interactions and enzyme activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of Nitrobenzooxipenone is its ability to act as a fluorescent probe for studying biological processes. It is also relatively easy to synthesize and purify, making it accessible for use in a variety of research settings. However, one limitation of Nitrobenzooxipenone is that it is not suitable for use in vivo due to its low solubility in water.

Future Directions

There are several future directions for research involving Nitrobenzooxipenone. One area of interest is the development of new fluorescent probes based on the structure of Nitrobenzooxipenone. Researchers are also exploring the use of Nitrobenzooxipenone for studying the localization and trafficking of proteins within cells. Additionally, there is interest in using Nitrobenzooxipenone for studying the dynamics of protein-protein interactions and enzyme activity in real-time. Overall, the unique properties of Nitrobenzooxipenone make it a valuable tool for studying biological processes in the laboratory.

Scientific Research Applications

Nitrobenzooxipenone is commonly used in scientific research as a fluorescent probe for studying biological processes. It has been used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. Nitrobenzooxipenone has also been used to study the localization and trafficking of proteins within cells.

properties

IUPAC Name

7-nitro-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9-2-1-5-15-10-4-3-7(11(13)14)6-8(9)10/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJDDRWAVYLBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925832
Record name 7-Nitro-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrobenzooxipenone

CAS RN

127283-63-0
Record name 7-Nitro-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40.5 g (0.25 mole) of 2,3-dihydro-1-benzoxepin-5(4H)-one are introduced at -10° C. into 400 ml of concentrated sulfuric acid while stirring. Coarsely crystalline sodium nitrate is slowly introduced at -5° C. to 0° C. whilst stirring vigorously. The mixture is then stirred at 0° C. for about 1 hour, during which the sodium nitrate slowly dissolves. The mixture is stirred into ice/water and, after about 30 minutes, filtered with suction and washed thoroughly with water. The residue on the filter is taken up in ethyl acetate, and the solution is separated from the water, dried over sodium sulfate, filtered and evaporated in vacuo. The residue is crystallized in ethyl acetate/cyclohexane.
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40.5 g
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400 mL
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ice water
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